molecular formula C22H19N5O2S B2724177 N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1036734-05-0

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2724177
CAS No.: 1036734-05-0
M. Wt: 417.49
InChI Key: ZGHHVPAQNVADAJ-UHFFFAOYSA-N
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Description

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a chemical compound used in scientific research. It exhibits diverse applications, including drug discovery and development, due to its unique properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide typically involves multiple steps. The process starts with the preparation of the imidazo[1,2-c]quinazoline core, followed by the introduction of the cyanomethylsulfanyl group and the benzyl group. The final step involves the formation of the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for cost-effectiveness, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic benefits, particularly in drug discovery and development.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide: A similar compound with a cyclohexyl group instead of a benzyl group.

    Indole derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.

Uniqueness

N-benzyl-3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is unique due to its specific structural features, such as the cyanomethylsulfanyl group and the imidazo[1,2-c]quinazoline core. These features contribute to its distinct biological activities and potential therapeutic benefits.

Properties

IUPAC Name

N-benzyl-3-[5-(cyanomethylsulfanyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2S/c23-12-13-30-22-26-17-9-5-4-8-16(17)20-25-18(21(29)27(20)22)10-11-19(28)24-14-15-6-2-1-3-7-15/h1-9,18H,10-11,13-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHHVPAQNVADAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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